molecular formula C14H10ClN B3099992 (4'-Chlorobiphenyl-2-yl)-acetonitrile CAS No. 1357575-73-5

(4'-Chlorobiphenyl-2-yl)-acetonitrile

Cat. No. B3099992
CAS RN: 1357575-73-5
M. Wt: 227.69 g/mol
InChI Key: PKVLIJUWYYLDSV-UHFFFAOYSA-N
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Description

“(4’-Chlorobiphenyl-2-yl)-acetonitrile” is a chemical compound that is related to a class of fungicides known as carboxamides . It is also known as Boscalid .


Synthesis Analysis

The synthesis of this compound involves a palladium-catalysed Suzuki reaction, followed by reduction . It is also mentioned that the aminobiphenyl required for reaction with the acid chloride of 2-chloronicotinic acid is prepared in two steps .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C18H12Cl2N2O . It is a solid, white, and odorless substance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 142.8-143.8°C . Its molecular weight is 343.21 .

Scientific Research Applications

Chemical Transformation Product

“(4’-Chlorobiphenyl-2-yl)-acetonitrile” is a chemical transformation product . It is synthesized from other substances and can be used in various chemical reactions. This property makes it valuable in research related to chemical transformations and synthesis .

Environmental Fate Research

This compound has been studied for its environmental fate . It is persistent and has a high potential for particle-bound transport . This makes it relevant in environmental science research, particularly in understanding how such compounds move and degrade in the environment .

Ecotoxicity Studies

The compound has moderate acute ecotoxicity to Daphnia and chronic ecotoxicity to earthworms . This makes it a subject of interest in ecotoxicology, a field that studies the effects of toxic chemicals on biological organisms, especially at the population, community, ecosystem, and biosphere levels .

Human Health Implications

While data are missing, there is a low alert for human health implications . This suggests that the compound could be of interest in toxicology and public health research, particularly in understanding its potential effects on human health .

Use in Fungicides

The compound is a component of the fungicide boscalid . Boscalid is a carboxamide fungicide introduced in 2002 . This makes the compound relevant in agricultural research, particularly in the development and testing of fungicides .

Use in Immunosensors

The compound has been used in the development of immunosensors based on surface plasmon resonance . This suggests that it could be of interest in biomedical research, particularly in the development of diagnostic tools .

Safety And Hazards

The safety data sheet for this compound suggests that it is safe to handle, but precautions should be taken to avoid exposure . It is primarily used for Activators/Inducers applications .

properties

IUPAC Name

2-[2-(4-chlorophenyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-13-7-5-12(6-8-13)14-4-2-1-3-11(14)9-10-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVLIJUWYYLDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-Chlorobiphenyl-2-yl)-acetonitrile

Synthesis routes and methods

Procedure details

2-(2-bromophenyl)acetonitrile (5.00 g, 25.5 mmol), 4-chlorophenylboronic acid (4.30 g, 27.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.48 g 0.42 mmol) were mixed with toluene (57 ml) in a 250 ml 3-necked flask. A reflux condenser was attached and the flask was purged with nitrogen. Aqueous solution of Na2CO3 (2M, 29 ml, 58 mmol) was added by syringe, and the atmosphere was evacuated and replaced with nitrogen. The reaction mixture was heated at reflux overnight, and then allowed to cool at ambient temperature. The mixture was partitioned between saturated aq. NH4Cl and EtOAc (200 ml each). The organic phase was separated, dried (MgSO4), filtered through diatomaceous earth and the filtrate was evaporated under reduced pressure. The residue was purified by column chromatography (ISCO, 120 g silica gel column, 0→20% EtOAc/hexanes) to give the tile compound (5.44 g, yield: 94%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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